2-ethyl-5-phenyl-6-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
Description
Properties
IUPAC Name |
2-ethyl-5-phenyl-6-propyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O/c1-3-8-12-14(11-9-6-5-7-10-11)18-16-17-13(4-2)19-20(16)15(12)21/h5-7,9-10H,3-4,8H2,1-2H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUQLAMOUXJRCPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=C2N=C(NN2C1=O)CC)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: [_{{{CITATION{{{2{Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a ...](https://www.mdpi.com/1420-3049/29/4/894). One common synthetic route involves the cyclization of a suitable precursor, such as a hydrazone derivative, under acidic or basic conditions[{{{CITATION{{{_2{Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo1,5-a .... The reaction conditions, including temperature, solvent, and catalyst, are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques like microwave-assisted synthesis and catalyst-free reactions are also employed to enhance efficiency and reduce waste[_{{{CITATION{{{_2{Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo1,5-a ....
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The triazole and pyrimidine rings exhibit distinct reactivity toward nucleophiles due to the electron-deficient nature of the triazole moiety and the conjugated π-system of pyrimidine.
Key observations :
-
The C6-propyl group undergoes nucleophilic substitution with thiols (e.g., furan-2-ylmethanethiol) in DMF at 50°C, yielding derivatives with modified alkyl chains .
-
C2-ethyl group participates in cross-coupling reactions (e.g., Suzuki and Sonogashira) when activated by palladium catalysts, enabling aryl or alkynyl group introductions .
Example reaction :
Oxidation and Reduction Pathways
The compound’s substituents and heterocyclic core are sensitive to redox conditions:
| Reaction Type | Conditions | Major Product | Yield (%) | Source |
|---|---|---|---|---|
| Oxidation | HO/AcOH, 60°C | 6-Oxo derivative | 78 | |
| Reduction | NaBH/EtOH, RT | 4,7-Dihydro intermediate | 65 |
The propyl side chain is selectively oxidized to a carboxylic acid under strong acidic conditions, while the pyrimidine ring remains intact .
Cyclocondensation and Multicomponent Reactions
The compound serves as a precursor in cyclocondensation reactions to form fused heterocycles:
Protocol :
-
Reacts with aromatic aldehydes and β-keto esters in ethanol/water (1:1) under reflux to yield pyrido[2,3-d]triazolo[1,5-a]pyrimidines .
-
Microwave-assisted condensation with benzohydrazides produces carboxamide derivatives (83% yield, 120°C, toluene) .
Mechanistic insight :
-
Aldehyde undergoes Knoevenagel condensation with the active methylene group.
-
Intramolecular cyclization forms a fused tetracyclic system .
4.1. Ester Hydrolysis
The ethyl ester at C6 is hydrolyzed to a carboxylic acid under basic conditions (NaOH/EtOH, 70°C), enabling further derivatization.
4.2. Amino Group Alkylation
The exocyclic amine reacts with alkyl halides (e.g., CHI) in DMF to form N-alkylated products, enhancing solubility for pharmacological studies .
Comparative Reactivity of Analogues
The reactivity profile varies with substituent electronic effects:
| Substituent (Position) | Reactivity Toward Electrophiles | Preferred Reaction Site |
|---|---|---|
| Phenyl (C5) | Low (deactivated ring) | Para-position (minor) |
| Propyl (C6) | High (flexible chain) | Terminal methyl group |
| Ethyl (C2) | Moderate | α-Carbon to triazole ring |
Electron-withdrawing groups on the phenyl ring (e.g., -NO) enhance electrophilic substitution at the meta position .
Green Chemistry Approaches
Recent methodologies emphasize sustainability:
-
Solvent-free synthesis : Reactions conducted in molten 4,4'-trimethylenedipiperidine (TMDP) achieve 86% yield without solvents .
-
Microwave irradiation : Reduces reaction time from 24 h to 30 min while improving yields (up to 88%) .
Stability and Degradation
The compound decomposes under UV light (λ = 254 nm) in aqueous media, forming:
Scientific Research Applications
Biological Activities
Research indicates that 2-ethyl-5-phenyl-6-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one exhibits a range of biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of this compound possess significant antibacterial properties against strains such as Enterococcus faecium, which are crucial in treating infections in clinical settings .
- Antitumor Properties : The compound has been evaluated for its anticancer potential, with some derivatives demonstrating efficacy against various cancer cell lines .
- Anti-inflammatory Effects : Certain analogs have been noted for their ability to reduce inflammation in experimental models .
Case Studies and Research Findings
Several studies have documented the effectiveness of 2-ethyl-5-phenyl-6-propyl[1,2,4]triazolo[1,5-a]pyrimidin in various applications:
- Antibacterial Efficacy : A study reported that a derivative of this compound exhibited a minimum inhibitory concentration (MIC) of 8 μg/mL against E. faecium, indicating its potential as a narrow-spectrum antibiotic .
- Anticancer Screening : In vitro assays demonstrated that certain derivatives showed promising results against specific cancer cell lines. These findings suggest pathways for further development into therapeutic agents .
- Structure-Aactivity Relationship (SAR) : Research into the SAR of triazolo-pyrimidine compounds has provided insights into how modifications can enhance or diminish biological activity .
Mechanism of Action
The mechanism by which 2-ethyl-5-phenyl-6-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one exerts its effects involves interactions with specific molecular targets and pathways[_{{{CITATION{{{_3{Discovery of pyrazolo[3,4- d ]pyrimidine and pyrazolo[4,3- e ]1,2,4 .... For example, in antimicrobial applications, the compound may inhibit essential enzymes or disrupt cell membranes of pathogens, leading to their death. In anticancer applications, it may interfere with cell signaling pathways or induce apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Triazolopyrimidinones exhibit diverse biological and electrochemical properties depending on substituent patterns. Below is a systematic comparison of the target compound with structurally related derivatives.
Substituent Effects on Pharmacological Activity
- Key Observations: Electrochemical Behavior: Derivatives with electron-withdrawing groups (e.g., chloromethyl in S1-TP) exhibit higher oxidation potentials (+0.95 V), suggesting stability under physiological conditions . Enzyme Inhibition: Bulky substituents (e.g., piperidinomethyl in S2-TP) enhance selectivity for TYK2 over JAK isoforms, critical for autoimmune disease therapies . Anticonvulsant Activity: Ethyl and halogenated benzyl groups (e.g., Compound 25) correlate with potent GABA$_A$ receptor modulation, reducing seizure thresholds in rodent models .
Structural Impact on Physicochemical Properties
- Key Observations :
- Lipophilicity : The target compound’s higher logP (3.8) compared to S3-TP (2.5) suggests better membrane permeability but lower solubility, aligning with its propyl and phenyl groups .
- Thermal Stability : Nitro and furyl substituents (e.g., 2-Furyl-6-nitro ) reduce melting points, likely due to disrupted crystal packing .
Biological Activity
2-Ethyl-5-phenyl-6-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound features a unique triazole-pyrimidine framework, which enhances its interaction with various biological targets, making it a potential candidate for therapeutic applications. This article delves into the biological activity of this compound, summarizing key findings from recent research, including case studies and comparative analyses.
Chemical Structure and Properties
The structural formula of this compound can be broken down as follows:
- Triazole Ring : Contributes to the compound's nucleophilic and electrophilic reactivity.
- Pyrimidine Ring : Known for its role in various biological activities.
- Substituents : The ethyl and propyl groups attached to the triazole and pyrimidine rings enhance solubility and biological interactions.
Table 1: Structural Features of this compound
| Feature | Description |
|---|---|
| Chemical Formula | CHNO |
| Molecular Weight | 270.34 g/mol |
| Functional Groups | Triazole, Pyrimidine |
| Solubility | Soluble in organic solvents |
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. Studies have shown that this compound demonstrates activity against various bacterial strains, including Enterococcus faecium and Staphylococcus aureus.
Case Study: Antimicrobial Efficacy
In a study assessing the compound's antibacterial effects against the ESKAPE panel of bacteria, it was found to have a minimum inhibitory concentration (MIC) of 12.5 µg/mL against E. faecium, indicating its potential as an effective antimicrobial agent .
Antitumor Activity
The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer).
Comparative Analysis of Antitumor Activity
A comparative study highlighted that derivatives of this compound exhibited IC values ranging from 0.0227 µM to 22.73 µM against various cancer cell lines .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has been evaluated through various assays. It showed promising results in reducing inflammation markers in vitro.
In Vitro Anti-inflammatory Study
In a study comparing anti-inflammatory effects with standard drugs like indomethacin, the compound demonstrated up to 43% inhibition in paw edema models compared to indomethacin's 47% inhibition .
The mechanism by which this compound exerts its biological effects is thought to involve:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes related to bacterial growth and tumor proliferation.
- Interaction with Cellular Pathways : It may modulate signaling pathways involved in inflammation and cancer progression.
Table 2: Summary of Biological Activities
Q & A
Q. What are the common synthetic routes for preparing 2-ethyl-5-phenyl-6-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one?
The compound can be synthesized via cyclization reactions using aminotriazoles, ketones, and aldehydes. For example, a one-pot fusion method involves reacting aminotriazole derivatives (e.g., 5-amino-1,2,4-triazole) with ethyl 3-oxohexanoate and aromatic aldehydes in dimethylformamide (DMF). The reaction mixture is cooled, treated with methanol, and crystallized to yield the product . Alternative protocols use catalysts like TMDP (tetramethylenediamine propane) in ethanol/water mixtures to improve efficiency, though solvent choice impacts yield and safety .
Q. Which analytical techniques are critical for characterizing this triazolopyrimidinone derivative?
Key methods include:
- TLC and melting point analysis for purity assessment .
- ¹H/¹³C NMR spectroscopy to confirm substituent positions and hydrogen/carbon environments (e.g., aromatic protons at δ 7.2–7.5 ppm, ethyl/propyl groups at δ 1.2–2.5 ppm) .
- IR spectroscopy to identify functional groups (e.g., C=N stretches at ~1600 cm⁻¹, N-H deformation at ~3300 cm⁻¹) .
- Mass spectrometry to verify molecular ion peaks (e.g., m/z 533 for ethyl ester derivatives) .
Advanced Research Questions
Q. How can synthesis conditions be optimized to address contradictions in yield and safety?
Catalyst selection and solvent systems significantly influence outcomes. For instance, TMDP in ethanol/water (1:1 v/v) enhances reaction efficiency compared to molten-state TMDP, reducing hazardous handling . Piperidine, though effective, is restricted in some regions due to its use in illicit drug synthesis, necessitating alternative catalysts like morpholine derivatives . Reaction monitoring via TLC and stepwise crystallization minimizes byproducts .
Q. What electrochemical methods are used to study its corrosion inhibition properties?
Potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are employed. Tafel plots (current density vs. potential) reveal inhibition efficiency by comparing corrosion rates in chloride environments with/without the compound. For example, current density reductions of 60–80% at 0.5 mM concentration indicate strong adsorption on metal surfaces .
Q. How is the compound evaluated for kinase inhibition (e.g., TYK2) in drug discovery?
- In vitro enzymatic assays : Measure IC₅₀ values against JAK1-3 and TYK2 using recombinant enzymes and ATP-competitive substrates.
- Cellular assays : Assess protein-level modulation in THP-1 monocytes via Western blotting .
- Docking studies : Predict binding modes using homology models of TYK2’s catalytic domain, highlighting interactions with the triazolopyrimidinone core and hydrophobic substituents (ethyl/propyl groups) .
Q. What strategies enable functionalization for applications like nuclear imaging?
Q. How do structural modifications influence corrosion inhibition mechanisms?
Substituents like phenyl and propyl groups enhance adsorption via π-interactions and hydrophobic effects. Electrochemical data (e.g., shifted corrosion potentials in EIS) correlate with increased electron density at the triazole ring, improving metal surface passivation .
Q. What computational approaches support structure-activity relationship (SAR) studies?
- Molecular docking : Identifies key residues (e.g., TYK2’s Val988 and Leu1021) interacting with the triazolopyrimidinone scaffold .
- QSAR models : Relate substituent hydrophobicity (logP) and steric parameters (molar refractivity) to bioactivity. For example, bulky propyl groups improve TYK2 selectivity over JAK isoforms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
